molecular formula C7H14O B6588307 3-cyclopropyl-2-methylpropan-1-ol CAS No. 1340572-95-3

3-cyclopropyl-2-methylpropan-1-ol

Cat. No. B6588307
CAS RN: 1340572-95-3
M. Wt: 114.2
InChI Key:
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Description

3-Cyclopropyl-2-methylpropan-1-ol (CMP) is an organic compound with a molecular formula of C6H12O. It is a colorless and volatile liquid that is commonly used in organic synthesis. CMP is an important intermediate in the production of many compounds, including pharmaceuticals, fragrances, and flavors. It is also used as a solvent in a variety of laboratory applications.

Scientific Research Applications

3-cyclopropyl-2-methylpropan-1-ol is an important compound for scientific research due to its wide range of applications. It is used as a reagent in organic synthesis, as a solvent in chromatography and spectroscopy, and as a starting material for the production of other compounds. In addition, 3-cyclopropyl-2-methylpropan-1-ol has been used in the synthesis of a variety of pharmaceuticals, fragrances, and flavors.

Mechanism of Action

3-cyclopropyl-2-methylpropan-1-ol is a versatile compound with a wide range of applications. In organic synthesis, it is used as a reagent to promote reactions such as alkylations and cyclopropanations. In chromatography and spectroscopy, it is used as a solvent to separate and identify compounds. In the production of pharmaceuticals, fragrances, and flavors, 3-cyclopropyl-2-methylpropan-1-ol is used as a starting material in the synthesis of other compounds.
Biochemical and Physiological Effects
3-cyclopropyl-2-methylpropan-1-ol has been studied for its potential biochemical and physiological effects. Studies have shown that 3-cyclopropyl-2-methylpropan-1-ol has antioxidant properties and can be used to protect cells from oxidative damage. In addition, 3-cyclopropyl-2-methylpropan-1-ol has been studied for its potential anti-inflammatory and anti-cancer effects. However, further research is needed to confirm these effects.

Advantages and Limitations for Lab Experiments

3-cyclopropyl-2-methylpropan-1-ol is a versatile and useful compound for laboratory experiments. It is relatively inexpensive and easy to obtain, making it an ideal reagent for organic synthesis. In addition, 3-cyclopropyl-2-methylpropan-1-ol is a colorless and volatile liquid, making it an ideal solvent for chromatography and spectroscopy. However, 3-cyclopropyl-2-methylpropan-1-ol is also highly flammable and can be explosive, so it should be handled with care.

Future Directions

The potential uses of 3-cyclopropyl-2-methylpropan-1-ol are vast, and there are still many unexplored possibilities. Future research should focus on exploring the effects of 3-cyclopropyl-2-methylpropan-1-ol on biochemical and physiological processes, as well as its potential applications in the synthesis of pharmaceuticals, fragrances, and flavors. Additionally, 3-cyclopropyl-2-methylpropan-1-ol could be used as a starting material for the synthesis of other compounds, such as polymers and plastics. Finally, further research should be conducted to develop safer methods for handling and storing 3-cyclopropyl-2-methylpropan-1-ol.

Synthesis Methods

3-cyclopropyl-2-methylpropan-1-ol is synthesized via a two-step process involving the alkylation of propylene oxide and the cyclopropanation of the resulting alcohol. In the first step, propylene oxide is reacted with an alkylating agent such as butyl lithium in the presence of a base such as sodium hydride. This reaction produces an alcohol, which is then reacted with a cyclopropanating agent such as trimethylsilyl chloride in the presence of a base such as sodium hydroxide. The resulting product is 3-cyclopropyl-2-methylpropan-1-ol.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-cyclopropyl-2-methylpropan-1-ol can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclopropane", "Acetone", "Methylmagnesium bromide", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Methanol" ], "Reaction": [ "Step 1: Cyclopropane is reacted with methylmagnesium bromide in anhydrous ether to form 1-methylcyclopropane.", "Step 2: 1-methylcyclopropane is treated with acetone in the presence of hydrochloric acid to form 3-cyclopropyl-2-methylpropan-2-ol.", "Step 3: The resulting alcohol is then dehydrated using concentrated sulfuric acid to form 3-cyclopropyl-2-methylpropene.", "Step 4: The propene is then hydrogenated using a palladium catalyst to form 3-cyclopropyl-2-methylpropan-1-ol.", "Step 5: The product is purified by washing with sodium hydroxide solution, drying over sodium sulfate, and distilling in the presence of methanol." ] }

CAS RN

1340572-95-3

Product Name

3-cyclopropyl-2-methylpropan-1-ol

Molecular Formula

C7H14O

Molecular Weight

114.2

Purity

95

Origin of Product

United States

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